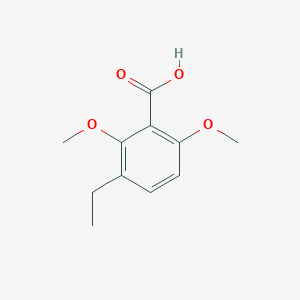
3-Ethyl-2,6-dimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,6-dimethoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two methoxy groups and an ethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,6-dimethoxybenzoic acid can be achieved through several methods. . The reaction conditions typically involve the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to reflux.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions: 3-Ethyl-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-Ethyl-2,6-dimethoxybenzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 3-ethyl-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired therapeutic effects.
類似化合物との比較
2,6-Dimethoxybenzoic acid: Lacks the ethyl group, which may result in different reactivity and biological activity.
3,5-Dimethoxybenzoic acid: The position of the methoxy groups differs, potentially affecting the compound’s properties.
3-Ethyl-4-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s reactivity and applications.
Uniqueness: 3-Ethyl-2,6-dimethoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-ethyl-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-4-7-5-6-8(14-2)9(11(12)13)10(7)15-3/h5-6H,4H2,1-3H3,(H,12,13) |
InChIキー |
LWKWTLNSVWREAD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)OC)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


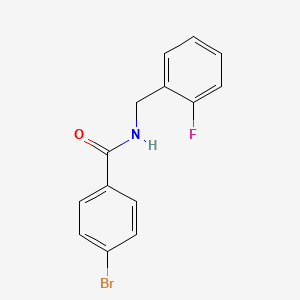

![3-(4-Methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12833237.png)
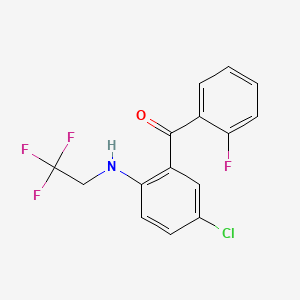
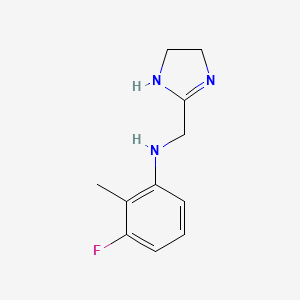
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
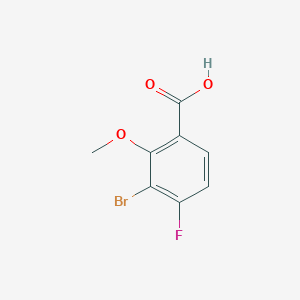
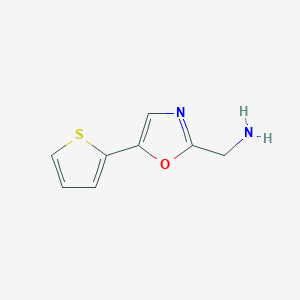
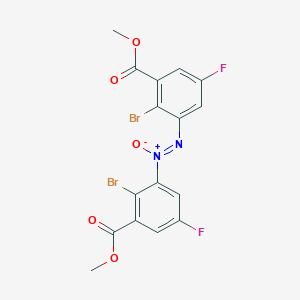
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
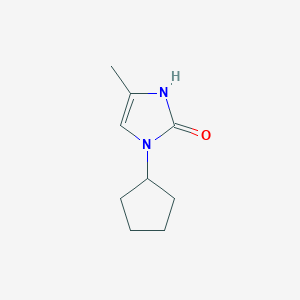


![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
